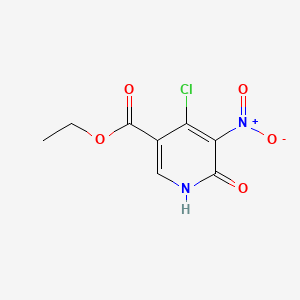
4-Amino-2,3-difluoro-5-nitrobenzamide
Übersicht
Beschreibung
4-Amino-2,3-difluoro-5-nitrobenzamide is an organic compound with the molecular formula C7H5F2N3O3 and a molecular weight of 217.13 g/mol It is characterized by the presence of amino, difluoro, and nitro functional groups attached to a benzamide core
Vorbereitungsmethoden
The synthesis of 4-Amino-2,3-difluoro-5-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 2,3-difluoroaniline to introduce the nitro group, followed by the acylation of the resulting nitroaniline with benzoyl chloride to form the benzamide . The reaction conditions often require the use of strong acids or bases, and the process may involve purification steps such as recrystallization to obtain the desired product in high purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and efficiency in the production process .
Analyse Chemischer Reaktionen
4-Amino-2,3-difluoro-5-nitrobenzamide undergoes various chemical reactions due to the presence of its functional groups. Some of the common reactions include:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-amino-2,3-difluoroaniline, while substitution reactions can lead to various substituted benzamides .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4-Amino-2,3-difluoro-5-nitrobenzamide depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular processes . The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cell membrane integrity, and interference with DNA replication .
Vergleich Mit ähnlichen Verbindungen
4-Amino-2,3-difluoro-5-nitrobenzamide can be compared with other similar compounds, such as:
4-Amino-2,3-difluoro-5-nitrobenzoic acid: This compound has a carboxylic acid group instead of the benzamide group, which affects its reactivity and solubility properties.
2,3-Difluoro-4-nitroaniline: Lacks the benzamide group, making it less versatile in certain synthetic applications.
4-Amino-2,3-difluoro-5-nitrobenzyl alcohol: Contains a hydroxyl group, which can participate in different types of chemical reactions compared to the benzamide group.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications .
Eigenschaften
IUPAC Name |
4-amino-2,3-difluoro-5-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2N3O3/c8-4-2(7(11)13)1-3(12(14)15)6(10)5(4)9/h1H,10H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCFNXVWHYDULR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])N)F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1,1'-biphenyl]-4-yl-1-naphthalenamine](/img/structure/B1444371.png)










